Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate

Description

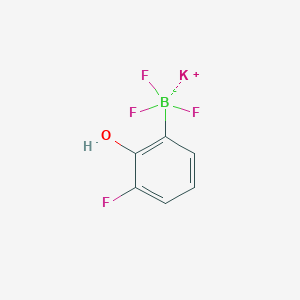

Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate is an organoboron compound with the formula C₆H₃F₄BKO. It belongs to the class of potassium trifluoroborate salts, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity . This compound features a phenyl ring substituted with a hydroxyl (-OH) group at the ortho position and a fluorine atom at the meta position, which influence its electronic properties and solubility.

Properties

Molecular Formula |

C6H4BF4KO |

|---|---|

Molecular Weight |

218.00 g/mol |

IUPAC Name |

potassium;trifluoro-(3-fluoro-2-hydroxyphenyl)boranuide |

InChI |

InChI=1S/C6H4BF4O.K/c8-5-3-1-2-4(6(5)12)7(9,10)11;/h1-3,12H;/q-1;+1 |

InChI Key |

IDOIPVCZSBHWEW-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=C(C(=CC=C1)F)O)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate can be synthesized through the reaction of 3-fluoro-2-hydroxyphenylboronic acid with potassium trifluoroborate. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Suzuki–Miyaura Coupling

Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate is extensively employed in Suzuki–Miyaura coupling , a palladium-catalyzed reaction critical for forming carbon-carbon bonds. This reaction enables the synthesis of biaryl and heteroaryl structures, which are foundational in drug development and organic electronics .

Mechanism

The reaction proceeds through three key steps:

-

Oxidative Addition : A palladium(0) catalyst reacts with an aryl halide to form a palladium(II) complex.

-

Transmetalation : The trifluoroborate transfers its aryl group to the palladium center.

-

Studies indicate that trifluoroborates follow the boronate pathway in basic conditions, where hydroxide ions deprotonate the phenolic -OH group, forming a tetrahedral boronate intermediate .

-

The electron-withdrawing fluorine substituent at the 3-position enhances the boron center's electrophilicity, accelerating transmetalation .

-

-

Reductive Elimination : The palladium complex releases the coupled product, regenerating the palladium(0) catalyst .

Reaction Conditions

| Parameter | Typical Conditions | Role in Reaction |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates oxidative addition and coupling |

| Base | K₂CO₃, CsF | Activates boron reagent via deprotonation |

| Solvent | DMF, THF, or aqueous mixtures | Stabilizes intermediates |

| Temperature | 60–80°C | Optimizes reaction kinetics |

| Yield Range | 70–95% | Depends on substrate compatibility |

Key Advantages :

-

Enhanced stability compared to boronic acids, enabling compatibility with oxidative conditions .

-

The fluorine substituent improves regioselectivity in coupling with electron-deficient aryl halides .

Functional Group Transformations

The compound participates in fluorination and hydroxylation reactions, leveraging its trifluoroborate group and phenolic structure:

Fluorine Transfer Reactions

Under acidic conditions, the trifluoroborate moiety can act as a fluorine donor. For example:

This is valuable in synthesizing fluorinated aromatic compounds, which are prevalent in agrochemicals .

Hydroxyl Group Reactivity

The phenolic -OH group undergoes O-alkylation or acylation when treated with alkyl halides or acyl chlorides, respectively. This modifies the compound’s solubility and electronic properties for tailored applications.

Comparative Reactivity

The substituent positions on the aromatic ring significantly influence reactivity:

Scientific Research Applications

Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate exerts its effects involves the formation of a palladium-boron complex during the Suzuki–Miyaura coupling reaction. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond, resulting in the desired biaryl product .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents are summarized below:

Key Observations :

- Electron-Withdrawing Groups (e.g., -NO₂, -F): Increase reactivity in cross-couplings by polarizing the boron-aryl bond. For example, the nitro-substituted analog achieves 78% yield in styryltrifluoroborate reactions .

- Electron-Donating Groups (e.g., -OCH₃, -OH) : Reduce electrophilicity but enhance solubility. Methoxy-substituted derivatives are less reactive but easier to purify .

- Ortho-Substituents : Steric hindrance from -OH or -OCH₃ at the ortho position can lower reaction efficiency compared to para-substituted analogs .

Physicochemical Properties

- Solubility: The hydroxyl group in Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate increases water solubility compared to methoxy or alkyl-substituted analogs (e.g., Potassium 3-phenylpropyltrifluoroborate) . However, it remains less soluble in nonpolar solvents, requiring acetone or THF for reactions .

- Stability : Fluorine at the meta position enhances thermal stability, similar to Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate, which is stable at room temperature . In contrast, nitro-substituted analogs may decompose under prolonged heating .

Biological Activity

Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate is an organoboron compound that has garnered attention for its unique chemical properties and potential biological applications. Its trifluoroborate functional group attached to a phenolic structure enhances its reactivity and utility in organic synthesis and pharmaceutical development. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C6H4BF3K

- Molecular Weight : Approximately 218 g/mol

- Appearance : White to yellow solid

The presence of the trifluoroborate group is significant as it influences the compound's reactivity, allowing it to participate in various chemical reactions essential for synthesizing biologically active molecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with similar structures have shown enhanced antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals.

- Neuroprotective Effects : Research indicates that fluorinated derivatives can conserve neuroprotective activity while enhancing antioxidant effects, suggesting potential applications in neurodegenerative diseases.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting pathways involved in disease progression.

Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of fluorinated flavones, which share structural similarities with this compound. The results demonstrated that fluorination at specific positions significantly enhanced radical scavenging activity compared to non-fluorinated counterparts. The 3-fluorinated trihydroxyflavone exhibited potent antioxidant effects with EC50 values indicating superior efficacy in reducing oxidative stress in neuronal cells .

| Compound | EC50 (µM) | Activity |

|---|---|---|

| 3-Fluorinated Trihydroxyflavone | 0.24 | Antioxidant |

| Non-Fluorinated Counterpart | 37 | Antioxidant |

Study 2: Neuroprotective Effects

In a separate investigation, the neuroprotective effects of 3-fluorinated flavones were assessed using rat cortical neurons subjected to glutamate-induced excitotoxicity. The study found that the 3-fluorinated derivative significantly reduced reactive oxygen species (ROS) levels below baseline compared to controls, indicating its potential as a neuroprotective agent .

Comparative Analysis with Similar Compounds

To better understand the biological implications of this compound, a comparison was made with other structurally similar compounds:

| Compound Name | Chemical Formula | Similarity Index | Key Features |

|---|---|---|---|

| Potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate | C6H4BF4KO | 0.92 | Different position of fluorine on phenolic ring |

| Potassium trifluoro(4-methoxyphenyl)borate | C8H8BF4KO | 0.90 | Contains a methoxy group instead of hydroxyl |

| Potassium trifluoro(3-methoxyphenyl)borate | C8H8BF4KO | 0.90 | Similar structure with a methoxy group |

This comparison highlights the unique nature of this compound while showcasing its potential utility across various chemical applications.

Q & A

Basic: What are the optimal synthetic routes for preparing potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of trifluoroborate salts typically involves nucleophilic substitution or transmetalation. For example, potassium alkoxymethyltrifluoroborates are prepared via SN2 displacement of bromomethyltrifluoroborate with alkoxides, requiring 3 equivalents of alkoxide and continuous Soxhlet extraction to isolate products efficiently . For aryl-substituted analogs like the target compound, low-temperature lithiation (e.g., using n-BuLi at −78°C) followed by boronation with B(OR)₃ is common. Key optimizations include:

- Inert atmosphere (N₂/Ar) to prevent hydrolysis.

- Precise stoichiometry (1:1.5 ratio of alkyne to B(Oi-Pr)₃) to minimize side reactions .

- Post-reaction quenching with KHF₂ to stabilize the trifluoroborate anion .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what anomalies might arise?

Methodological Answer:

Multinuclear NMR is critical:

- ¹⁹F NMR : A singlet or doublet near δ −135 ppm confirms trifluoroborate integrity. Splitting (e.g., δ −136.2 ppm, J = 65.2/32.6 Hz) may indicate steric or electronic effects .

- ¹¹B NMR : A quartet at δ −1.7 ppm (J = 32–37 Hz) verifies the BF₃K group .

- ¹H/¹³C NMR : Aromatic protons (δ 6.9–7.4 ppm) and hydroxyl groups (broad δ 4.7–5.5 ppm) should be observed.

Anomalies : The B–C bond may not appear in ¹³C NMR due to quadrupolar relaxation, requiring HRMS (e.g., [M]+ at m/z 205.0113) for confirmation .

Advanced: How does the electronic nature of the aryl group influence cross-coupling reactivity with this borate?

Methodological Answer:

The 3-fluoro-2-hydroxyphenyl substituent impacts reactivity via:

- Ortho-directing effects : The hydroxyl group enhances stability through intramolecular H-bonding with fluorine, reducing protodeboronation .

- Electron-withdrawing fluorine : Increases electrophilicity of the boron center, facilitating transmetalation in Suzuki-Miyaura reactions . However, competing side reactions (e.g., homo-coupling) may occur if Pd catalysts lack robust ligands (e.g., SPhos or XPhos) .

- Methodological tip : Use anhydrous DMF as a solvent and Cs₂CO₃ as a base to enhance coupling efficiency .

Advanced: How can researchers mitigate hygroscopicity and air sensitivity during storage and handling?

Methodological Answer:

- Storage : Keep under argon in flame-dried glassware with molecular sieves (3Å).

- Handling : Use gloveboxes for weighing and reaction setup. Pre-dry solvents (e.g., THF over Na/benzophenone) .

- Stabilization : Co-crystallize with KHF₂ to reduce hydrolysis. For hygroscopic intermediates, employ continuous extraction to isolate air-stable crystalline forms .

Data Contradiction: How should discrepancies in NMR data (e.g., missing B–C signals) be resolved?

Methodological Answer:

If B–C coupling is absent in ¹³C NMR:

- Confirm purity via HPLC-MS to rule out decomposition.

- Use ¹¹B-¹³C HMBC to detect through-space correlations.

- Cross-validate with IR spectroscopy : A B–O stretch near 1274 cm⁻¹ and B–F vibrations at 748 cm⁻¹ confirm structural integrity .

Advanced: What catalytic systems are effective for allylation or alkynylation reactions using this borate?

Methodological Answer:

- Palladium pincer complexes (e.g., Pd-NHC) enable allylation of tosylimines at room temperature, yielding homoallylic amines in >72% yield .

- For alkynylation, Cu(I) catalysts (e.g., CuCl/1,10-phenanthroline) promote Sonogashira-type couplings. Optimize with DMEDA as a ligand to suppress Glaser coupling .

- Key condition : Maintain neutral pH to prevent borate decomposition .

Methodological Troubleshooting: Why might yields drop in scaled-up syntheses, and how can this be addressed?

Methodological Answer:

Common issues :

- Incomplete lithiation : Ensure substrate dryness and use fresh n-BuLi. Monitor reaction progress by quenching aliquots with D₂O and analyzing via GC-MS .

- Boronation inefficiency : Replace B(Oi-Pr)₃ with B(OMe)₃ for faster kinetics.

- Low solubility : Use acetone/water mixtures (9:1) for crystallization. For persistent issues, switch to microwave-assisted synthesis to enhance reaction homogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.